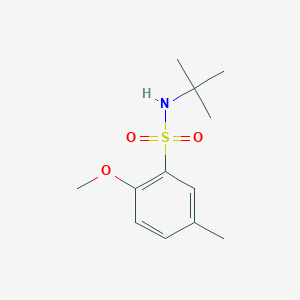

N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases. It is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating cardiovascular and pulmonary functions.

Mecanismo De Acción

BAY 41-2272 exerts its pharmacological effects by activating N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. BAY 41-2272 binds to the heme moiety of N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide and enhances its sensitivity to endogenous nitric oxide (NO), a gasotransmitter that stimulates N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide activity. This results in an increase in intracellular cGMP levels, which leads to vasodilation, inhibition of platelet aggregation, and other physiological effects.

Biochemical and Physiological Effects:

BAY 41-2272 has been reported to have various biochemical and physiological effects. It has been shown to induce vasodilation in pulmonary arteries, systemic arteries, and veins. This leads to a reduction in pulmonary vascular resistance, systemic vascular resistance, and blood pressure. In addition, it has been demonstrated to inhibit platelet aggregation and reduce thrombus formation. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAY 41-2272 has several advantages for lab experiments. It is a potent and selective activator of N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. It is also stable and easy to handle, which simplifies its use in experiments. However, BAY 41-2272 has some limitations as well. It has a short half-life in vivo, which limits its therapeutic potential. In addition, it has been reported to have off-target effects on other enzymes such as phosphodiesterases (PDEs), which may complicate its interpretation in experiments.

Direcciones Futuras

There are several future directions for the study of BAY 41-2272. One direction is to develop more potent and selective N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide activators that have a longer half-life and fewer off-target effects. Another direction is to explore the therapeutic potential of BAY 41-2272 in other diseases such as stroke, diabetes, and cancer. Furthermore, it would be interesting to investigate the role of N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide signaling in the regulation of immune function and inflammation. Finally, it would be valuable to develop new tools and techniques for monitoring cGMP signaling in vivo, which would facilitate the study of BAY 41-2272 and other N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide activators in living organisms.

Métodos De Síntesis

BAY 41-2272 can be synthesized from 2-methoxy-5-methylbenzenesulfonyl chloride and tert-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to obtain the final product. The yield of this synthesis method is reported to be around 60-70%.

Aplicaciones Científicas De Investigación

BAY 41-2272 has been extensively studied for its therapeutic potential in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output in animal models of pulmonary hypertension. In addition, it has been demonstrated to improve cardiac function and reduce myocardial infarct size in animal models of heart failure. Furthermore, it has been reported to enhance erectile function by increasing penile blood flow in animal models of erectile dysfunction.

Propiedades

Nombre del producto |

N-(tert-butyl)-2-methoxy-5-methylbenzenesulfonamide |

|---|---|

Fórmula molecular |

C12H19NO3S |

Peso molecular |

257.35 g/mol |

Nombre IUPAC |

N-tert-butyl-2-methoxy-5-methylbenzenesulfonamide |

InChI |

InChI=1S/C12H19NO3S/c1-9-6-7-10(16-5)11(8-9)17(14,15)13-12(2,3)4/h6-8,13H,1-5H3 |

Clave InChI |

OGWVPKLYWVRTSK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C |

SMILES canónico |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)

![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)

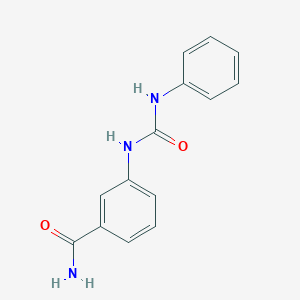

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)